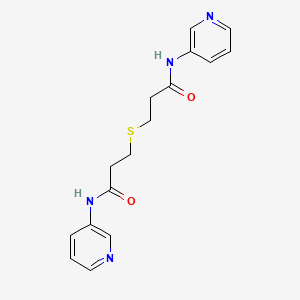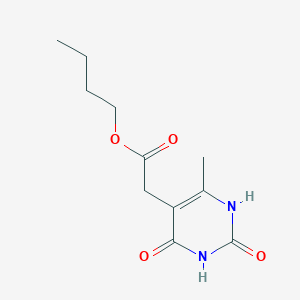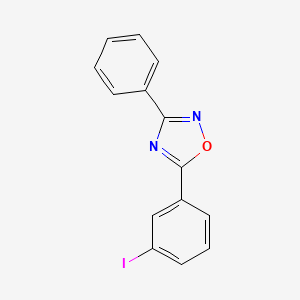
N-(3,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide and related compounds typically involves chemoselective N-acylation reactions. Studies on sufficiently chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, highlight the importance of understanding the structure-reactivity relationship for achieving good chemoselectivity in the synthesis of methanesulfonamides (Kondo et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been elucidated through crystallographic studies. For example, the structure of N-(3,4-Dichlorophenyl)methanesulfonamide reveals insights into the conformation of the N—H bond and the bond parameters, which are similar to those in other methanesulfonanilides, except for some differences in bond and torsion angles. These structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions (B. Gowda, S. Foro, H. Fuess, 2007).
Chemical Reactions and Properties
Methanesulfonamides, including N-(3,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide, participate in various chemical reactions that highlight their reactivity and potential applications. One notable reaction is the Friedel–Crafts-type alkylation through α-fluorocarbocations, demonstrating the versatility of these compounds in organic synthesis (C. Kuhakarn et al., 2011).
Physical Properties Analysis
The physical properties of methanesulfonamides are closely related to their molecular structure. Studies on compounds like N-(3,4-dimethylphenyl)methanesulfonamide offer insights into the crystal packing and hydrogen bonding patterns, which are fundamental for understanding the solid-state properties and potential material applications of these compounds (B. Gowda, S. Foro, H. Fuess, 2007).
Chemical Properties Analysis
The chemical properties of methanesulfonamides, including reactivity, basicity, and ability to form complexes, are key aspects of their chemical behavior. For instance, the study on the electronic structure and basicity of trifluoro-N-methyl-N-(2-phenylethenyl)methanesulfonamide provides valuable information on the basicity of the double bond and the potential for protonation, which is applicable to understanding the reactivity of N-(3,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide (N. Chipanina et al., 2013).
Aplicaciones Científicas De Investigación
Chemoselective N-Acylation Reagents
A study on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, highlighted their use as N-acylation reagents with good chemoselectivity. This research is crucial for developing storable and selective acylation agents in organic synthesis, indicating potential applications for N-(3,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide in similar synthetic routes K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000.
Proton-Donating Ability and Molecular Conformation
Research on trifluoro-N-(2-phenylacetyl)methanesulfonamide demonstrated its proton-donating ability and the existence of two conformers with syn- and antiperiplanar orientations. This study provides insights into the structural dynamics and proton-donating characteristics of sulfonylamides, which could be relevant for understanding the chemical behavior of N-(3,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide in various solvents and conditions L. Oznobikhina, N. Chipanina, L. L. Tolstikova, A. V. Bel’skikh, V. A. Kukhareva, B. Shainyan, 2009.
Synthesis and Application in Heteroaromatic Ring Systems
The synthesis of 2-substituted 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides via reactions with terminal acetylenes showcases a methodology for constructing heteroaromatic compounds. This approach might offer a framework for generating derivatives of N-(3,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide for pharmaceutical research or material science applications T. Sakamoto*, Y. Kondo, S. Iwashita, T. Nagano, H. Yamanaka, 1988.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-10-2-4-11(5-3-10)9-20(18,19)17-12-6-7-13(15)14(16)8-12/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFDAXDSEBCNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4580900.png)
![4-[(4-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4580905.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B4580915.png)


![2-chloro-4-[(4-ethylbenzyl)amino]benzoic acid](/img/structure/B4580932.png)
![5-[4-(diphenylmethyl)-1-piperazinyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4580940.png)

![4-[(4-methylphenyl)sulfonyl]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4580950.png)

![2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4580957.png)
![1-phenylethanone O-{[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4580960.png)

![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4580971.png)